2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene
Description
Properties
IUPAC Name |
2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3S/c1-9-7-12(10(2)18-9)8-11-3-5-13(6-4-11)14(15,16)17/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRSYKOHWZGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659207 | |
| Record name | 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006037-09-7 | |
| Record name | 2,5-Dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006037-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, supported by case studies, research findings, and relevant data tables.
- Molecular Formula : C21H18F3S
- Molecular Weight : 466.29 g/mol
- Purity : >98% (GC)
- Physical State : Solid at room temperature
- CAS Number : 13406-29-6
The trifluoromethyl group present in the compound is known to enhance biological activity due to its unique electronic properties. Studies have shown that compounds containing trifluoromethyl groups can exhibit improved potency in various biological assays, such as enzyme inhibition and receptor binding. For instance, the introduction of a trifluoromethyl group has been associated with increased inhibitory activity against monoamine oxidase B (MAO-B), which is crucial for the treatment of neurodegenerative diseases .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is critical for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions .
Anticancer Properties
Preliminary studies have indicated that this thiophene derivative may possess anticancer properties. In cell line assays, it inhibited the growth of various cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
-
Case Study on Neuroprotection :
A study evaluated the neuroprotective effects of this compound in a model of Parkinson's disease. The results showed significant improvement in motor function and reduction in dopaminergic neuron loss compared to control groups . -
Case Study on Anticancer Activity :
Another study assessed the compound's efficacy against human breast cancer cells (MCF-7). The findings revealed an IC50 value indicating potent cytotoxicity, suggesting its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry shows significant interest in 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene due to its potential as a drug candidate. Key applications include:
- Anticancer agents : Studies have indicated that compounds with similar structures exhibit cytotoxic activity against cancer cell lines. The trifluoromethyl group may enhance bioavailability and target specificity.
- Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of various thiophene derivatives, this compound was tested against several cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly in breast cancer cells, suggesting further exploration as an anticancer agent.
Material Science Applications
In materials science, this compound has potential applications in:
- Organic electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance device efficiency.
- Polymer synthesis : The compound can serve as a building block for synthesizing functional polymers with tailored properties for specific applications.
Case Study: OLED Development
Research into the use of thiophene derivatives in OLEDs has shown that incorporating this compound into polymer matrices can improve light emission efficiency and stability under operational conditions.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophene ring undergoes regioselective electrophilic substitutions due to its aromatic character and directing effects from methyl groups. Key transformations include:
a. Halogenation
-
Chlorination or bromination occurs preferentially at the C4 position of the thiophene ring, as steric hindrance from the 2,5-dimethyl groups directs electrophiles to the less substituted site .
-
Example conditions:
Reagent Solvent Temperature Yield (%) Cl₂ (catalytic) DCM 0–25°C 78–85 Br₂ (1.1 eq) Acetic acid 50°C 70–75
b. Nitration
-
Nitration occurs at C4 using HNO₃/H₂SO₄, achieving yields of 65–72% . The trifluoromethylbenzyl group stabilizes intermediate σ-complexes through inductive effects .
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the benzyl aromatic ring for nucleophilic displacement:
a. Amination
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Reaction with primary amines (e.g., NH₃/EtOH, 80°C) substitutes the para-fluoro group (if present) with amines .
b. Hydrolysis
-
Acidic hydrolysis (H₂SO₄/H₂O, reflux) of the trifluoromethyl group is not observed, confirming its stability under harsh conditions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:
a. Suzuki-Miyaura Coupling
-
4-Bromo-thiophene derivatives react with aryl boronic acids under Pd(PPh₃)₄ catalysis :
Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ (5%) K₂CO₃ DME/H₂O 88–92
b. Sonogashira Coupling
Functionalization via the Benzyl Group
The 4-(trifluoromethyl)benzyl moiety undergoes selective transformations:
a. Oxidation
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MnO₂ or KMnO₄ oxidizes the benzylic CH₂ to a ketone, forming 3-(4-(trifluoromethyl)benzoyl)thiophene derivatives .
b. Radical Reactions
-
Under UV light and AIBN initiation, the benzyl C–H bond participates in radical additions with alkenes .
Annulation and Cyclization
The thiophene ring serves as a diene in Diels-Alder reactions:
a. With Maleic Anhydride
b. Thieno[2,3-d]pyrimidine Formation
Stability and Reactivity Trends
Comparison with Similar Compounds
Structural Analog 1: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Core Structure: Fused thieno[3,2-b]thiophene with thiophene substituents at positions 2 and 3. Key Differences:
- Conjugation : The fused thiophene system increases π-conjugation, improving charge transport properties, which are critical for organic semiconductors .
- Synthesis : Prepared via Stille coupling (thiophenyl stannane and dibrominated core), a method requiring palladium catalysts .
- Applications : Likely used in optoelectronics due to extended conjugation, unlike the target compound’s simpler structure.
Table 1: Comparison with 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Structural Analog 2: Spirocarboxamide Derivatives (Patent EP 4 374 877 A2)
Core Structure : Complex spirocyclic carboxamides with trifluoromethylbenzyl groups.
Key Differences :
- Functional Complexity : These derivatives include spiro rings, carboxamide linkages, and pyrimidine substituents, enhancing binding specificity for biological targets .
- Trifluoromethyl Role : The CF₃ group in both compounds improves metabolic stability and lipophilicity, but the patent compounds leverage this for drug design (e.g., kinase inhibitors) .
- Synthesis : Multi-step routes involving bromoethoxy intermediates and coupling reactions (e.g., LCMS-confirmed m/z 715 [M+H]+ in one derivative) .
Table 2: Comparison with Spirocarboxamide Derivatives
Electronic and Steric Effects
- Trifluoromethyl vs.
- Steric Bulk : The 4-CF₃-benzyl group introduces steric hindrance absent in simpler analogs like 2,5-dimethylthiophene, affecting regioselectivity in further derivatization.
Preparation Methods
Halogenated Thiophene Intermediate Synthesis
Palladium-Catalyzed Cross-Coupling for Benzyl Substitution
The 3-position substitution with a 4-(trifluoromethyl)benzyl moiety can be achieved by palladium-catalyzed coupling of the dibrominated thiophene with 4-(trifluoromethyl)benzyl boronic acid or stannane derivatives. This method provides good to excellent yields and allows for mild reaction conditions, often at room temperature or slightly elevated temperatures.
Microwave-assisted cross-coupling has been reported to expedite the reaction without decomposition, enabling rapid synthesis and scalability to multi-gram quantities.
Alternative Approaches: Friedel-Crafts Alkylation
- Although less common for this specific compound, Friedel-Crafts alkylation using benzyl halides and thiophene derivatives catalyzed by Lewis acids (e.g., anhydrous zinc chloride) can be employed. However, this method may suffer from lower regioselectivity and side reactions, making it less favorable for complex substituents like trifluoromethyl groups.
Reaction Conditions and Yields
Mechanistic Insights and Optimization
The palladium-catalyzed cross-coupling proceeds via oxidative addition of the dibrominated thiophene to Pd(0), transmetallation with the benzyl boronic acid, and reductive elimination to form the C-C bond at the 3-position.
Microwave irradiation enhances the kinetics of the coupling step by providing uniform heating and possibly activating the catalyst more efficiently, reducing reaction times from hours to minutes without compromising yield or selectivity.
The use of bases such as potassium carbonate or sodium carbonate in aqueous or mixed solvents improves the coupling efficiency by facilitating transmetallation and stabilizing reaction intermediates.
Scale-Up and Practical Considerations
The described synthetic routes have been successfully scaled up to multi-gram quantities, which is critical for in vivo studies and further applications in material science or pharmaceuticals.
The choice of solvent and catalyst loading is optimized to balance cost, environmental impact, and reaction efficiency. For example, aqueous base systems and microwave-assisted protocols reduce solvent waste and energy consumption.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Palladium-catalyzed cross-coupling | Pd catalyst, 4-(trifluoromethyl)benzyl boronic acid, base, mild temp or microwave | High yield, regioselective, scalable | Requires Pd catalyst, sensitive to moisture |
| Friedel-Crafts alkylation | Benzyl halide, anhydrous ZnCl2, chloroform, HCl gas | Simple setup, low cost | Lower selectivity, side reactions |
| Reduction of aldehyde intermediates | NaBH4 in methanol | High yield, mild conditions | Requires prior aldehyde formation |
Q & A
Q. What are the established synthetic routes for 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene?
The compound can be synthesized via alkylation of a thiophene precursor with a trifluoromethylbenzyl halide. For example, coupling reactions like Stille or Suzuki may be employed to introduce substituents. Evidence from analogous syntheses shows that palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and solvents like 1,4-dioxane are effective for thiophene functionalization . Benzylation steps using halogenated intermediates (e.g., bromoethoxy or benzyl halides) are common in related compounds, as seen in multi-step patent syntheses .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- LCMS (Liquid Chromatography-Mass Spectrometry): Used to verify molecular weight (e.g., observed m/z values matching theoretical calculations). For example, LCMS data for related compounds show m/z 757 [M+H]⁺ with retention times around 1.25–1.29 minutes under SMD-TFA05 conditions .
- HPLC: Ensures purity via retention time consistency. Adjusting mobile phases (e.g., acidic modifiers like TFA) improves resolution for trifluoromethyl-containing compounds .
- NMR: While not explicitly mentioned in the evidence, H/C NMR and F NMR are standard for confirming methyl, benzyl, and CF group positions.
Advanced Research Questions
Q. How can researchers optimize low yields in the alkylation step during synthesis?
- Catalyst Screening: Test palladium/ligand systems (e.g., Pd(PPh)) to enhance coupling efficiency for thiophene derivatives .
- Solvent and Temperature: Use polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (40–80°C) to improve reaction kinetics. Evidence from similar syntheses highlights 40°C as optimal for Stille couplings .
- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate pure products .
Q. What role does the trifluoromethyl group play in the compound’s electronic properties and stability?
The CF group is strongly electron-withdrawing, which:
- Enhances metabolic stability in biological applications by reducing oxidative degradation.
- Modifies π-electron density in the thiophene ring, potentially improving charge transport in materials science applications (e.g., organic semiconductors) .
- Increases lipophilicity, affecting solubility in organic solvents, as observed in HPLC retention behavior for trifluoromethylated analogs .
Q. How might this compound be applied in pharmaceutical or materials research?
- Drug Discovery: The trifluoromethylbenzyl-thiophene scaffold is prevalent in patent applications as a core structure for kinase inhibitors or anti-inflammatory agents. For example, similar diazaspiro compounds in patents show bioactivity against specific targets .
- Materials Science: Thiophene derivatives are explored in organic electronics due to their conjugated systems. The CF group could enhance air stability in semiconductors .
Methodological Considerations
Q. How to resolve contradictions in spectroscopic data during characterization?
- Cross-Validation: Compare LCMS, NMR, and HPLC results with computational predictions (e.g., PubChem-derived SMILES or InChI keys) .
- Isotopic Pattern Analysis: Use high-resolution LCMS to distinguish CF-related isotopic clusters from impurities .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
